![molecular formula C19H21ClN2O4 B6539688 5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide CAS No. 1060252-93-8](/img/structure/B6539688.png)
5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide
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Overview
Description
5-Chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide (CMB) is a synthetic compound with a wide range of applications in scientific research. CMB is a small molecule that has been used in various studies to investigate its biochemical and physiological effects.
Mechanism of Action
Target of Action
It has been reported as an intermediate in the synthesis of glyburide , a drug used in the treatment of type 2 diabetes. Glyburide primarily targets the ATP-sensitive potassium channels in the pancreatic beta cells .
Mode of Action
The influx of calcium triggers the release of insulin .
Biochemical Pathways
By stimulating the release of insulin, glyburide enhances glucose uptake and utilization, thereby lowering blood glucose levels .
Pharmacokinetics
It is excreted in the bile and urine .
Result of Action
Glyburide stimulates the release of insulin from pancreatic beta cells, which promotes glucose uptake in peripheral tissues and inhibits glucose production in the liver, thereby reducing blood glucose levels .
Advantages and Limitations for Lab Experiments
5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide is a useful tool for scientific research due to its ability to inhibit nitric oxide production. This inhibition of nitric oxide production can be used to study its effects on various biochemical and physiological processes. However, 5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide is a synthetic compound and is not found naturally in the body, so its effects may not be the same as those of naturally occurring molecules. Additionally, 5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide is highly soluble in water, which can make it difficult to work with in laboratory experiments.
Future Directions
The future directions for 5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide research are numerous. Further studies could be conducted to investigate its effects on various biochemical and physiological processes, as well as its potential applications in the treatment of various diseases. Additionally, further research could be conducted to investigate the mechanism of action of 5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide and its effects on cell signaling pathways and gene expression. Finally, 5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide could be studied for its potential applications in drug development.
Synthesis Methods
5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide is synthesized through a multi-step process that involves several chemical reactions. The first step is to react 5-chloro-2-methoxybenzaldehyde with 4-{[(2-methoxyethyl)carbamoyl]methyl}phenylhydrazine in an aqueous solution. This reaction produces a hydrazone intermediate, which is then reacted with sodium nitrite in an acidic solution. The final step is to reduce the nitro group to an amino group, forming the desired product, 5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide.
Scientific Research Applications
5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide has been used in a variety of scientific research applications, including studies of its biochemical and physiological effects. It has been used to investigate the role of nitric oxide in various biological processes, as well as to study its effects on cell signaling pathways and gene expression. Additionally, 5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide has been used to study its effects on cell proliferation, apoptosis, and cell cycle progression.
properties
IUPAC Name |
5-chloro-2-methoxy-N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-25-10-9-21-18(23)11-13-3-6-15(7-4-13)22-19(24)16-12-14(20)5-8-17(16)26-2/h3-8,12H,9-11H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSFUGJUWZRDOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide |
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